Isotopic Fidelity: Minimizing Interference from Unlabeled Species
Isopentyl isobutyrate-d7 provides a +7 Da mass shift (m/z 158 → m/z 165) relative to the native analyte, ensuring complete chromatographic co-elution and mass spectrometric separation . The isotopic purity is specified as >98 atom % D, minimizing the presence of unlabeled (d0) species that would otherwise contribute to the analyte signal and cause quantitative bias . In contrast, using a non-isotopic internal standard or an analog with fewer deuterium labels (e.g., d3) can lead to significant isotopic overlap and require complex correction algorithms [1].
| Evidence Dimension | Isotopic Purity and Mass Shift |
|---|---|
| Target Compound Data | >98 atom % D; Mass shift of +7 Da (from 158 to 165 m/z) |
| Comparator Or Baseline | Unlabeled isopentyl isobutyrate (d0) or lower-labeled analog (e.g., d3) |
| Quantified Difference | ≥98% deuterium incorporation vs. <2% unlabeled impurity; +7 Da shift vs. +0 Da or +3 Da |
| Conditions | Product specification (Certificate of Analysis) and mass spectrometry. |
Why This Matters
High isotopic purity ensures a clean, distinct signal for the internal standard, preventing cross-talk with the analyte channel and enabling accurate quantification at trace levels.
- [1] Liu, R. H., et al. (1994). Isotopic analogue as the internal standard for quantitative determination of benzoylecgonine: concerns with isotopic purity and concentration level. Journal of Forensic Sciences, 39(5), 1215-1224. View Source
